tert-Butyl 4-(6-((5-formylthiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-[6-[(5-formyl-1,3-thiazol-2-yl)amino]-2-methylpyrimidin-4-yl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O3S/c1-12-20-14(22-16-19-10-13(11-25)28-16)9-15(21-12)23-5-7-24(8-6-23)17(26)27-18(2,3)4/h9-11H,5-8H2,1-4H3,(H,19,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHODBVDDXHNATD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)OC(C)(C)C)NC3=NC=C(S3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40730612 | |
| Record name | tert-Butyl 4-{6-[(5-formyl-1,3-thiazol-2-yl)amino]-2-methylpyrimidin-4-yl}piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40730612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936845-85-1 | |
| Record name | tert-Butyl 4-{6-[(5-formyl-1,3-thiazol-2-yl)amino]-2-methylpyrimidin-4-yl}piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40730612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of tert-Butyl 4-(6-((5-formylthiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazine-1-carboxylate typically involves:
- Preparation of a tert-butyl protected piperazine intermediate.
- Construction of the 2-methylpyrimidin-4-yl moiety attached to the piperazine nitrogen.
- Introduction of the 5-formylthiazol-2-yl amino substituent at the 6-position of the pyrimidine ring.
This approach leverages palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, or photocatalytic amination reactions to install the key functional groups with high regioselectivity and yield.
Preparation of tert-Butyl 4-(6-aminopyrimidin-4-yl)piperazine-1-carboxylate Intermediate
A key intermediate in the synthesis is tert-butyl 4-(6-aminopyrimidin-4-yl)piperazine-1-carboxylate, which serves as a precursor for further functionalization.
Photocatalytic One-Step Synthesis
According to patent CN108558792B, this intermediate can be synthesized via a visible-light photocatalytic reaction using acridine salt as the photocatalyst. The process involves:
- Reactants: 2-aminopyridine, piperazine-1-tert-butyl formate.
- Catalyst: Acridine salt.
- Oxidant: 2,2,6,6-tetramethylpiperidine-N-oxide.
- Solvent: Anhydrous dichloroethane.
- Conditions: Blue LED irradiation under oxygen atmosphere for 10 hours.
This method offers advantages such as one-step synthesis, reduced byproducts, improved yield (~95%), and environmentally friendly conditions avoiding heavy metals and harsh reagents.
| Parameter | Details |
|---|---|
| Reactants | 2-aminopyridine (0.2 mmol), piperazine-1-tert-butyl formate (0.2 mmol) |
| Photocatalyst | Acridine salt (0.01 mmol, 0.1 eq) |
| Oxidant | 2,2,6,6-tetramethylpiperidine-N-oxide (0.1 mmol, 0.5 eq) |
| Solvent | Anhydrous dichloroethane (2 mL) |
| Reaction Conditions | Blue LED irradiation, oxygen atmosphere, 10 h |
| Yield | 95% |
This photocatalytic approach significantly shortens the synthetic route and enhances safety and cost-effectiveness.
Functionalization with 5-Formylthiazol-2-yl Amino Group
The installation of the 5-formylthiazol-2-yl amino substituent at the 6-position of the pyrimidine ring is typically achieved via nucleophilic aromatic substitution or palladium-catalyzed amination.
- The 6-chloropyrimidine derivative of the tert-butyl 4-piperazine carboxylate is reacted with 5-formylthiazol-2-amine under suitable conditions.
- Conditions often involve a polar aprotic solvent such as DMF or DMSO, a base (e.g., potassium tert-butoxide), and heating to facilitate substitution.
- The formyl group on the thiazole ring is preserved under these conditions, enabling the formation of the target compound without side reactions.
This step is critical for introducing the biologically relevant aldehyde functionality on the thiazole ring, which can be further exploited for downstream modifications or activity.
Protection and Deprotection Strategies
The tert-butyl carbamate (Boc) protecting group on the piperazine nitrogen is commonly used to:
- Protect the piperazine nitrogen during multi-step synthesis.
- Improve solubility and handling.
- Be selectively removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) when needed for further derivatization.
This protection strategy is standard in medicinal chemistry syntheses involving piperazine cores.
Representative Reaction Conditions and Yields for Related Piperazine Derivatives
While direct literature on the exact compound is limited, analogous compounds provide insights into typical yields and conditions:
These conditions are adaptable for the target compound synthesis, optimizing temperature and time to maximize yield and purity.
Summary Table of Preparation Steps
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The aldehyde group in the thiazole ring can be oxidized to a carboxylic acid.
Reduction: : The pyrimidinyl group can be reduced to form a different functional group.
Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like alkyl lithium (RLi) and Grignard reagents (RMgX) can be used for substitution reactions.
Major Products Formed
Oxidation: : Carboxylic acid derivatives of the thiazole ring.
Reduction: : Reduced pyrimidinyl derivatives.
Substitution: : Substituted piperazine derivatives.
Scientific Research Applications
Tert-Butyl 4-(6-((5-formylthiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazine-1-carboxylate: has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Explored for its therapeutic potential in treating diseases, such as cancer and infectious diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the inhibition or activation of certain biological processes. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous tert-butyl piperazine carboxylate derivatives:
Structural and Functional Insights
Substituent Effects on Reactivity: The 5-formylthiazole group in the target compound provides a reactive aldehyde for conjugation (e.g., Schiff base formation) compared to inert halogens (Br, Cl) or alkyl groups in analogs .
aureus and P. aeruginosa, attributed to hydrogen-bonding interactions involving the hydroxyl and amino groups . Ribociclib-related derivatives (e.g., PAI 18 084001) highlight the importance of bulky substituents (cyclopentyl, pyrrolopyrimidine) in kinase inhibition, suggesting steric and electronic tuning for target selectivity .
Crystallographic and Solubility Considerations: Intramolecular hydrogen bonds (e.g., O–H⋯N in ) and π-π stacking (inter-centroid distance = 3.59 Å in ) influence crystal packing and solubility.
Biological Activity
tert-Butyl 4-(6-((5-formylthiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazine-1-carboxylate is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a complex structure that includes a piperazine moiety, which is known for its diverse biological properties, particularly in the realm of medicinal chemistry.
Chemical Structure and Properties
The chemical formula for this compound is C15H22N4O3S. Its molecular weight is approximately 342.43 g/mol. The structure can be described as follows:
- Piperazine Ring : A six-membered ring containing two nitrogen atoms.
- Thiazole and Pyrimidine Moieties : These heterocycles contribute to the compound's biological activity.
Table 1: Basic Properties
| Property | Value |
|---|---|
| Molecular Formula | C15H22N4O3S |
| Molecular Weight | 342.43 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Anticancer Potential
Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance, pyrimidine derivatives have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the thiazole group may enhance this activity by interacting with specific molecular targets involved in cancer progression.
Enzyme Inhibition
A study highlighted the potential of piperazine derivatives as inhibitors of enzymes involved in cancer metabolism, such as cyclin-dependent kinases (CDKs). The structural components of this compound suggest it may similarly act as an inhibitor of these critical enzymes, thereby interrupting tumor growth.
Neuroprotective Effects
Compounds similar to this one have been investigated for neuroprotective effects against neurodegenerative diseases. The ability of such compounds to cross the blood-brain barrier and modulate neurotransmitter systems could provide therapeutic benefits in conditions like Alzheimer's disease.
Antimicrobial Activity
The thiazole moiety is known for its antimicrobial properties. Preliminary studies suggest that derivatives containing thiazole can exhibit antibacterial and antifungal activities, making this compound a candidate for further investigation in this area.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
-
Study on Anticancer Activity :
- Researchers synthesized a series of piperazine-based compounds and tested their efficacy against various cancer cell lines, demonstrating IC50 values in the micromolar range.
- Results indicated that modifications to the thiazole and pyrimidine rings significantly influenced biological activity, suggesting that this compound could be optimized for enhanced potency.
-
Neuroprotective Studies :
- In vitro studies assessed the neuroprotective potential of similar compounds against oxidative stress-induced neuronal damage.
- Compounds showed promise in reducing apoptosis markers, indicating potential therapeutic applications in neurodegenerative disorders.
-
Antimicrobial Testing :
- A series of thiazole-containing compounds were evaluated for antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Results showed significant inhibition zones, suggesting that this compound may possess similar properties.
Q & A
Basic: What are the common synthetic routes for preparing tert-butyl 4-(6-((5-formylthiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazine-1-carboxylate?
Methodological Answer:
The synthesis typically involves nucleophilic aromatic substitution (SNAr) between a halogenated pyrimidine intermediate (e.g., 5-bromo-2-chloropyrimidine) and a tert-butyl piperazine-1-carboxylate derivative. Key steps include:
- Reaction Conditions : Use of potassium carbonate (K₂CO₃) in 1,4-dioxane under reflux (110°C, 12 hours) to facilitate substitution .
- Purification : Silica gel chromatography with hexane/ethyl acetate gradients (8:1 to 4:1) yields >80% purity .
- Critical Parameters : Stoichiometric excess of piperazine derivatives (1.5–2 equivalents) ensures complete substitution.
Advanced: How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?
Methodological Answer:
Optimization strategies include:
- Solvent Screening : Replacing 1,4-dioxane with polar aprotic solvents (e.g., DMF) may enhance reaction rates but requires careful control of temperature to avoid decomposition .
- Catalysis : Adding catalytic Pd or Cu for coupling reactions (e.g., Buchwald-Hartwig amination) for challenging substitutions .
- In-line Monitoring : Use of HPLC or LC-MS to track intermediate formation and adjust reaction time dynamically (e.g., stopping at 88.7% yield vs. 80% in prolonged reactions) .
Basic: What characterization techniques are essential for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks for tert-butyl (δ ~1.46 ppm), piperazine protons (δ ~3.0–4.0 ppm), and formylthiazole (δ ~8.5–10.0 ppm) .
- ¹³C NMR : Confirm carbonyl (C=O, δ ~155–160 ppm) and aromatic carbons .
- Mass Spectrometry (MS) : ESI-MS detects [M+H]+ with accurate mass matching (±0.001 Da) .
Advanced: How can researchers resolve discrepancies in spectral data during characterization?
Methodological Answer:
- Dynamic NMR : Resolve rotational isomers in piperazine rings by varying temperature .
- 2D Techniques (COSY, HSQC) : Assign overlapping aromatic protons in thiazole-pyrimidine regions .
- Purity Validation : Use orthogonal methods (HPLC, elemental analysis) to rule out solvent or byproduct interference .
Basic: What crystallographic methods are used to determine the 3D structure of this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction :
- Data Collection : Use MoKα radiation (λ = 0.71073 Å) on a Bruker APEXII CCD diffractometer .
- Refinement : SHELX software refines hydrogen bonding (e.g., N–H⋯O, π–π interactions) and torsion angles (e.g., 25.61° in aromatic rings) .
Advanced: How does the crystal packing influence the compound’s reactivity and stability?
Methodological Answer:
- Hydrogen Bonding : Intra-molecular O–H⋯N bonds stabilize the chair conformation of the piperazine ring, reducing hydrolysis susceptibility .
- π–π Stacking : Aromatic interactions between thiazole and pyrimidine moieties may hinder electrophilic substitution at specific positions .
Advanced: How can researchers address contradictory yield data in published syntheses?
Methodological Answer:
- Parameter Analysis : Compare reaction times (12 hours vs. 1.5 hours), stoichiometry (1.5 vs. 2 equivalents of K₂CO₃), and purification methods (column chromatography vs. recrystallization) .
- Reproducibility Protocols : Standardize inert atmosphere (N₂/Ar) and moisture control to minimize variability .
Advanced: What computational tools can predict reaction pathways for derivatives of this compound?
Methodological Answer:
- Quantum Chemical Calculations : Use Gaussian or ORCA for transition-state modeling of SNAr reactions .
- Machine Learning (ML) : Train models on existing reaction databases to predict optimal solvents/catalysts for novel substitutions .
Basic: How to design biological activity studies for this compound?
Methodological Answer:
- Target Selection : Prioritize kinases or proteases due to the pyrimidine-thiazole scaffold’s prevalence in inhibitors .
- Assay Design : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinities .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
- First Aid : Immediate rinsing with water for skin contact; medical consultation for inhalation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
